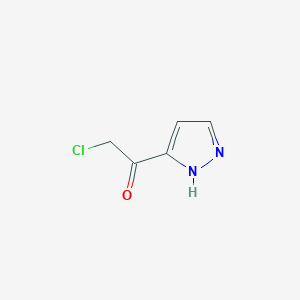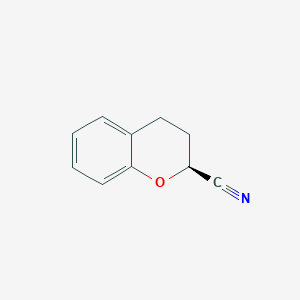![molecular formula C14H18N2O B11765015 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. Its benzamide moiety further enhances its chemical properties, making it a versatile compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide typically involves the reaction of 3-quinuclidinol with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with specific molecular targets. One of the primary targets is the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to various downstream effects, including the modulation of neurotransmitter release and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide: This compound is also an agonist of the alpha7 nAChR and has similar applications in the treatment of cognitive deficits.
2-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are used in drug discovery and development.
Uniqueness
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is unique due to its specific interaction with the alpha7 nAChR, which makes it a promising candidate for therapeutic applications. Its structural features also provide a versatile platform for further chemical modifications and the development of new derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1 |
InChI-Schlüssel |
MVKDKUUCCOPJSG-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)



![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)



![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
